![molecular formula C19H19N5O2 B2672804 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 1385330-65-3](/img/structure/B2672804.png)
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide, also known as CPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOX is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, CPOX has been extensively studied for its potential use as an anti-inflammatory and analgesic agent.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of similar compounds in the synthesis of new heterocyclic substances with potential antimicrobial activities. A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of various heterocyclic derivatives using related compounds, which showed strong antimicrobial activities against a range of microorganisms including Gram-negative and Gram-positive bacteria, and yeast (Behbehani et al., 2011).
Anticancer and Anti-inflammatory Properties
Another research avenue involves the development of novel compounds with anticancer and anti-inflammatory properties. Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized a series of pyrazolopyrimidines derivatives showing cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential anti-inflammatory applications (Rahmouni et al., 2016).
Neuroinflammation Imaging
In neurology, specific derivatives of related compounds have been used in imaging studies. Horti et al. (2019) developed a PET radiotracer for imaging reactive microglia in various neuropsychiatric disorders, highlighting the potential of these compounds in understanding neuroinflammation (Horti et al., 2019).
Synthesis of Oxazole Derivatives
Shatsauskas, Abramov, Saibulina, Palamarchuk, Kulakov, and Fisyuk (2017) discussed the synthesis of oxazole derivatives, emphasizing the versatility of these compounds in creating various chemical structures with potential biological activities (Shatsauskas et al., 2017).
Chiral Building Blocks
The potential of related compounds as chiral building blocks has also been explored. Dehmlow and Westerheide (1992) studied the conversion of methioninol into oxazole derivatives, demonstrating the utility of these compounds in stereochemical applications (Dehmlow & Westerheide, 1992).
Propriétés
IUPAC Name |
3-butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-13(2)16-9-18(26-23-16)19(25)22-17(10-20)14-11-21-24(12-14)15-7-5-4-6-8-15/h4-9,11-13,17H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAQRSNTYUSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

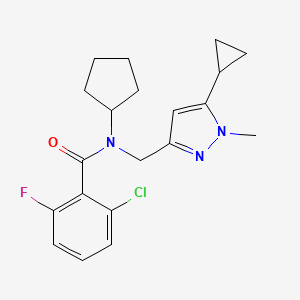
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)

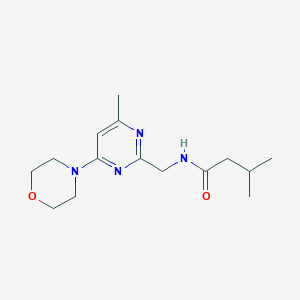
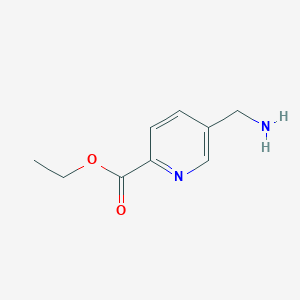
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)
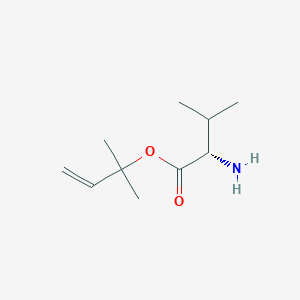
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)
![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)
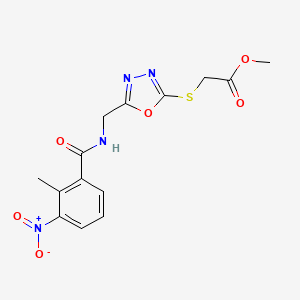
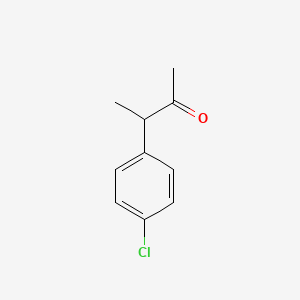
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2672741.png)
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)